Seretide is a combination product consisting of salmeterol xinafoate and fluticasone propionate. [] This combination is intended for research purposes exploring the potential effects of long-acting β2-agonists and inhaled corticosteroids in various respiratory models.
Mechanism of Action
Seretide's mechanism of action is based on the individual mechanisms of its components. Salmeterol xinafoate acts as a long-acting β2-agonist, relaxing airway smooth muscle by stimulating β2-adrenergic receptors. [] Fluticasone propionate is an inhaled corticosteroid, exerting anti-inflammatory effects by modulating the expression of multiple genes involved in inflammation. []
Applications
Investigation of airflow dependence: Studies have investigated the flow rate dependency of Seretide delivered through different inhaler devices, such as Easyhaler and Diskus, to understand how delivery characteristics affect drug deposition in the lungs. [, ]
Exploration of combination therapies: Research has explored the effects of combining Seretide with other medications, such as montelukast sodium and tiotropium, to evaluate potential synergistic effects on lung function, symptom control, and exacerbation rates. [, , , , , , , , , , ]
Assessment in different patient populations: Studies have investigated the efficacy of Seretide in specific patient populations, such as children with cough variant asthma, elderly patients with severe persistent asthma, and patients with COPD complicated with pneumoconiosis, to assess its efficacy and safety in different clinical contexts. [, , , , ]
Understanding molecular mechanisms: Research has explored the molecular mechanisms of Seretide, focusing on its impact on immune factors like IL-4 and IFN-γ, and its potential role in modulating pathways involved in inflammation and signal transduction. [, ]
Non-interventional studies: Researchers have utilized non-interventional cohort studies, such as those using data from the UK Clinical Practice Research Datalink, to assess the real-world effectiveness of Seretide in comparison to other treatments and to validate findings from randomized controlled trials. []
Related Compounds
Salmeterol Xinafoate
Compound Description: Salmeterol xinafoate is a long-acting β2-adrenergic agonist (LABA) []. It acts by relaxing bronchial smooth muscle, thereby dilating the airways and improving airflow in the lungs [].
Relevance: Salmeterol xinafoate is a key component of Seretide []. It provides the bronchodilatory effect of this combination medication, working synergistically with fluticasone propionate to manage asthma and COPD symptoms [].
Fluticasone Propionate
Compound Description: Fluticasone propionate is a synthetic corticosteroid with potent anti-inflammatory properties []. Inhaled fluticasone propionate reduces airway inflammation, mucus production, and airway hyperresponsiveness [].
Relevance: Fluticasone propionate is the other crucial component of Seretide []. It provides the anti-inflammatory effect of this combination medication, working in tandem with salmeterol xinafoate to manage asthma and COPD [].
Beclomethasone Dipropionate (BDP)
Compound Description: Beclomethasone dipropionate (BDP) is an inhaled corticosteroid used to control airway inflammation in asthma []. It acts by suppressing inflammatory mediators and reducing airway hyperresponsiveness.
Relevance: Several studies compared the efficacy and safety of Seretide to BDP in managing asthma []. While both medications effectively reduce asthma symptoms, Seretide demonstrated a faster onset of action, better lung function improvement, and fewer side effects compared to BDP [].
Montelukast Sodium
Compound Description: Montelukast sodium is a leukotriene receptor antagonist that blocks the action of leukotrienes, inflammatory mediators that contribute to asthma symptoms [, , , , , , ].
Relevance: Several studies investigated the combined use of Seretide with montelukast sodium for treating various respiratory conditions, including severe persistent asthma [, ], cough variant asthma [, ], and COPD [, ]. Adding montelukast sodium to Seretide therapy demonstrated faster symptom relief, greater improvement in lung function, and reduced exacerbation rates compared to Seretide alone in these studies [, , , , , ].
Tiotropium Bromide
Compound Description: Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that blocks the bronchoconstriction effects of acetylcholine in the airways [, , , , , ].
Relevance: Studies explored the combined use of Seretide with tiotropium bromide in treating COPD [, , , , , ]. Combining these medications led to significant improvements in lung function, reduced exacerbations, and enhanced quality of life for COPD patients compared to using Seretide alone [, , , , , ].
Ipratropium Bromide
Compound Description: Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that provides bronchodilation by blocking the action of acetylcholine in the airways [, ].
Relevance: One study compared the efficacy of Seretide combined with ipratropium bromide to Seretide alone in treating severe asthma []. The combination therapy resulted in better clinical outcomes and lung function improvement compared to Seretide alone []. Another study compared tiotropium to ipratropium, both in combination with Seretide, for treating moderate-severe COPD, finding tiotropium to be more effective [].
Budesonide (BUD)
Compound Description: Budesonide is an inhaled corticosteroid used to control airway inflammation in asthma []. It works similarly to fluticasone propionate by suppressing inflammatory responses in the airways.
Relevance: One study compared the efficacy of Seretide to budesonide aerosol in treating cough variant asthma in children []. While both treatments effectively improved symptoms and lung function, Seretide demonstrated a faster onset of action and a greater increase in peak expiratory flow compared to budesonide [].
Roxithromycin
Compound Description: Roxithromycin is a macrolide antibiotic with anti-inflammatory properties []. It is believed to exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Relevance: A study investigated the effects of low-dose roxithromycin combined with Seretide in treating patients with severe COPD in a stable phase []. The combination therapy improved the score of life quality, dyspnea, volume of sputum, walking distance in six minutes, and reduced serum C-reactive protein compared to Seretide alone, suggesting potential benefits for managing COPD symptoms and exacerbations [].
Tetrandrine
Compound Description: Tetrandrine is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, a plant used in traditional Chinese medicine []. It has anti-inflammatory, antifibrotic, and immunomodulatory effects.
Relevance: A study investigated the clinical efficacy and safety of Seretide inhalation combined with tetrandrine in treating pneumoconiosis []. The combination therapy showed a significantly higher total effective rate and greater improvement in clinical symptom scores compared to Seretide alone, suggesting a potential synergistic effect in managing pneumoconiosis symptoms [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SV293 is a D2 dopamine receptor-selective antagonist. SV293 binds with 100-fold higher affinity to human D2 receptors compared to the human D3 and D4 dopamine receptor subtypes.
Succinylcholine chloride dihydrate is a hydrate that is the dihydrate form of succinylcholine chloride. It has a role as a muscle relaxant. It contains a succinylcholine chloride (anhydrous). A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for. See also: Succinylcholine (has active moiety).
Suxibuzone is a pyrazolidine that is phenylbutazone which is substituted by a 3-carboxypropanoylmethyl group at the 4-position. Suxibuzone is a prodrug for phenylbutazone and is commonly used as an anti-inflammatory drug in horses. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a non-narcotic analgesic and a peripheral nervous system drug. It is a member of pyrazolidines, a monocarboxylic acid and a hemisuccinate.
SW033291 is an inhibitor which maintains the ability to promote tissue regeneration through inhibition of prostaglandin-degrading enzyme 15-PGDH. SW033291 is a potent and selective 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme inhibitor. 15-PGDH is a prostaglandin-degrading enzyme, potentiates tissue regeneration in multiple organs in mice. SW033291 accelerates hematopoietic recovery in mice receiving a bone marrow transplant. SW033291 also promotes tissue regeneration in mouse models of colon and liver injury. Tissues from 15-PGDH knockout mice demonstrate similar increased regenerative capacity. Thus, 15-PGDH inhibition may be a valuable therapeutic strategy for tissue regeneration in diverse clinical contexts.
SW-100 is a potent, selective, brain penetrable HDAC6 inhibitor. SW-100 demonstrates good brain penetrance, low-nanomolar potency for the inhibition of HDAC6 (IC50 = 2.3 nM), with at least a thousand-fold selectivity over all other class I, II, and IV HDAC isoforms. SW-100 upregulates α-tubulin acetylation with no effect on histone acetylation and selectively restores the impaired acetylated α-tubulin levels in the hippocampus of Fmr1-/- mice. SW-100 ameliorates several memory and learning impairments in Fmr1-/- mice, thus modeling the intellectual deficiencies associated with FXS,
SW044248 is a potent and selective Topoisomerase I inhibitor. SW044248 killed approximately 15% of a panel of 74 NSCLC cell lines and was nontoxic to immortalized human bronchial cell lines. The acute transcriptional response to SW044248 in sensitive HCC4017 cells correlated significantly with inhibitors of topoisomerases and SW044248 inhibited topoisomerase 1 (Top1) but not topoisomerase 2. SW044248 inhibited Top1 differently from camptothecin and camptothecin did not show the same selective toxicity as SW044248. Elimination of Top1 by siRNA partially protected cells from SW044248, although removing Top1 was itself eventually toxic.
SW106 is a novel selective antagonist of PTHR1-mediated cAMP signaling, not functioning as an inverse agonist on either PTHR1-H223R or PTHR1-T410P, which have activating mutations at the cytoplasmic ends of TMD helices-2 and -6, respectively.